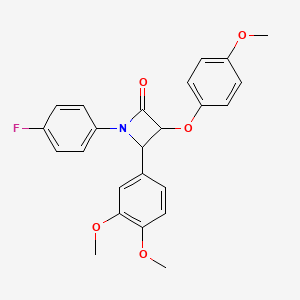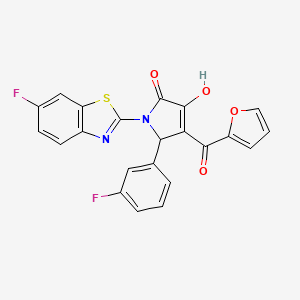![molecular formula C17H21IN2O2 B4069946 3-[(cyclohexylmethyl)amino]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B4069946.png)
3-[(cyclohexylmethyl)amino]-1-(4-iodophenyl)-2,5-pyrrolidinedione
描述
3-[(cyclohexylmethyl)amino]-1-(4-iodophenyl)-2,5-pyrrolidinedione, also known as CIQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. CIQ is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in a wide range of physiological and pathological processes.
作用机制
3-[(cyclohexylmethyl)amino]-1-(4-iodophenyl)-2,5-pyrrolidinedione is a competitive antagonist of the α7 nicotinic acetylcholine receptor. It binds to the receptor with high affinity and prevents the binding of acetylcholine, the endogenous ligand of the receptor. This results in the inhibition of downstream signaling pathways that are involved in the physiological and pathological processes mediated by the receptor.
Biochemical and physiological effects:
The α7 nicotinic acetylcholine receptor is widely distributed in the central and peripheral nervous systems, as well as in non-neuronal tissues such as immune cells and the gastrointestinal tract. The blockade of the receptor by this compound has been shown to have a wide range of biochemical and physiological effects, depending on the tissue and the experimental conditions. In general, the blockade of the receptor by this compound results in the inhibition of pro-inflammatory cytokine production, the modulation of synaptic plasticity, and the alteration of gut motility and permeability.
实验室实验的优点和局限性
3-[(cyclohexylmethyl)amino]-1-(4-iodophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments. It is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which allows for the specific modulation of the receptor without affecting other receptors or signaling pathways. It is also stable and easy to handle, making it a convenient tool for in vitro and in vivo experiments. However, this compound has some limitations as well. It has a short half-life in vivo, which requires frequent dosing and careful experimental design. It also has some off-target effects at high concentrations, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 3-[(cyclohexylmethyl)amino]-1-(4-iodophenyl)-2,5-pyrrolidinedione and the α7 nicotinic acetylcholine receptor. One direction is to study the role of the receptor in the gut-brain axis and its potential therapeutic applications in gastrointestinal disorders. Another direction is to develop more selective and stable antagonists of the receptor for clinical use. Finally, the development of α7 nicotinic acetylcholine receptor modulators for the treatment of neurological and psychiatric disorders is an active area of research.
科学研究应用
3-[(cyclohexylmethyl)amino]-1-(4-iodophenyl)-2,5-pyrrolidinedione has been widely used in scientific research to study the role of the α7 nicotinic acetylcholine receptor in various physiological and pathological processes. The α7 nicotinic acetylcholine receptor is involved in learning and memory, inflammation, and neuroprotection. This compound has been used to study the effects of α7 nicotinic acetylcholine receptor activation and blockade in animal models of Alzheimer's disease, schizophrenia, and sepsis. This compound has also been used to study the role of the α7 nicotinic acetylcholine receptor in the immune system and the gut-brain axis.
属性
IUPAC Name |
3-(cyclohexylmethylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21IN2O2/c18-13-6-8-14(9-7-13)20-16(21)10-15(17(20)22)19-11-12-4-2-1-3-5-12/h6-9,12,15,19H,1-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAPBXKAEIYKCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2CC(=O)N(C2=O)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4069868.png)
![3-isopropyl-1-methyl-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B4069880.png)

![ethyl 4-({[7-(4-cyanophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate](/img/structure/B4069891.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4069892.png)
![3-benzyl-7-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4069899.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4069912.png)
![N-[4-(acetylamino)phenyl]-2-(phenylthio)propanamide](/img/structure/B4069916.png)
![N-2-adamantyl-4-[4-(3-fluorobenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4069918.png)
![4-{5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4069923.png)


![N-(3-methyl-1,2,4-thiadiazol-5-yl)-N'-[(1R*,2S*)-2-phenylcyclohexyl]urea](/img/structure/B4069956.png)
